2-Deoxy-D-arabino-hexopyranose

Descripción general

Descripción

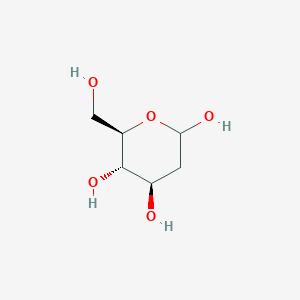

2-Deoxy-D-arabino-hexopyranose, also known as 2-Deoxy-D-glucose, is a non-metabolizable glucose analog . It has a molecular formula of C6H12O5 and a molecular weight of 164.1565 . This compound has been used to study the role of glucose in cancer cells .

Synthesis Analysis

The synthesis of 2-Deoxy-D-arabino-hexopyranose involves several steps. One method involves the treatment of 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite in the presence of trimethylsilyl triflate . Another method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate .

Molecular Structure Analysis

The molecular structure of 2-Deoxy-D-arabino-hexopyranose can be viewed as a 2D Mol file or as a computed 3D SD file . The α-pyranose form of the reducing aldose 2-deoxy-D-arabino-hexose adopts a 4C1 conformation, with the anomeric hydroxy group in axial and the other substituents in equatorial positions .

Chemical Reactions Analysis

In acidic conditions, 2-Deoxy-D-arabino-hexopyranose undergoes several reactions. At 100 °C, release of inorganic phosphate from the 4-O-phosphonohexulopyranosidonic acid is faster at pH 3–6 than at pH 0–1 and occurs through an elimination initiated by proton transfer .

Physical And Chemical Properties Analysis

2-Deoxy-D-arabino-hexopyranose has a molecular weight of 164.1565 and a molecular formula of C6H12O5 . Its behavior in acidic media has been examined .

Aplicaciones Científicas De Investigación

Synthesis of Shikimate Substrate Analogues : The deoxy derivative 2-deoxy-D-arabino-hexopyranose was used in synthesizing potential precursors for shikimate substrate analogues, contributing to biochemical pathway studies (Klein, Nooy, Marel, & Boom, 1991).

Disaccharide Synthesis : This compound was utilized in the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides, which are important for understanding carbohydrate chemistry and biological interactions (Paul & Jayaraman, 2008).

Crystal Structure Analysis : The crystal structure of 2-deoxy-β-D-arabino-hexopyranose was analyzed at a low temperature, providing insights into the molecular conformation and bonding of this sugar derivative (Małuszyńska, Ruble, & Jeffrey, 1981).

NMR Spectroscopy Studies : 1H NMR spectroscopy was used to analyze 2-deoxy-D-arabino-hexopyranose, offering valuable information about its chemical environment and structural details (Bruyn & Anteunis, 2010).

Selective N-Debenzylation Studies : Research on the selective N-debenzylation of benzylamino derivatives of this compound contributed to organic synthesis techniques (Kroutil, Trnka, & Černý, 2000).

Isomerization Mechanism : A study explored the acid-catalyzed isomerization of methyl 2-deoxy-D-arabino-hexosides, providing insights into the kinetics and mechanisms of sugar transformations (Nowacki, Smiataczowa, Kasprzykowska, Dmochowska, & Wiśniewski, 2002).

Stereoselective Synthesis : Research demonstrated the stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides, crucial for producing specific sugar configurations in synthetic chemistry (Yang, Chen, Sweeney, Lowary, & Liang, 2018).

Solid-Phase De Novo Synthesis : The compound was synthesized using a solid-phase de novo strategy, highlighting its importance in innovative synthetic methodologies (Lucchesi, Arboré, Pascual, Fontaine, Maignan, & Dujardin, 2010).

Direcciones Futuras

2-Deoxy-D-arabino-hexopyranose has shown promising pharmacological activities and has been used to study the role of glucose in cancer cells. It has potential in different biological activities including herbicidal activity, as an adjunct to chemotherapy and radiotherapy in the treatment of solid tumors, as an antiviral treatment in herpes simplex patients, and as an antiepileptic in temporal lobe epilepsy patients .

Propiedades

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-CERMHHMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019205 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-D-arabino-hexopyranose | |

CAS RN |

61-58-5 | |

| Record name | 2-Deoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Amino(hydroxyimino)methyl]pyridine 1-oxide](/img/structure/B7767323.png)